5-Methoxyisoindoline

Overview

Description

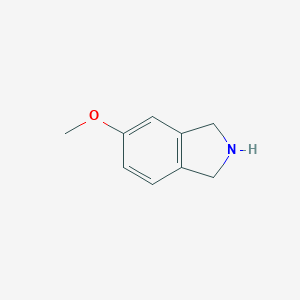

5-Methoxyisoindoline (C₉H₁₁NO, MW 149.19, CAS 127168-88-1) is a secondary amine characterized by a bicyclic isoindoline scaffold with a methoxy substituent at the 5-position. It is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitutions and cycloadditions . However, its electron-rich methoxy group renders it susceptible to oxidative decomposition under certain reaction conditions, such as those involving anomeric amides or microwave-assisted synthesis . Commercial availability in varying purities (e.g., 96% purity) and formulations, including hydrochloride salts (CAS 1159822-61-3), highlights its versatility in research and industrial applications .

Preparation Methods

Reduction of 5-Methoxyphthalimide

The reduction of phthalimide derivatives to isoindolines is a well-documented strategy. For 5-methoxyisoindoline, this route begins with 5-methoxyphthalic acid (1), which is converted to its anhydride (2) via thermal dehydration. Reaction with ammonia yields 5-methoxyphthalimide (3), which undergoes reduction using lithium aluminum hydride (LiAlH₄) to produce the target compound (4) (Scheme 1) .

Scheme 1:

3} \text{5-Methoxyphthalimide} \xrightarrow{\text{LiAlH}4} \text{this compound}

Critical parameters include:

-

Anhydride formation : Conducted at 200°C under inert atmosphere.

-

Phthalimide synthesis : Ammonia gas is bubbled into a solution of the anhydride in tetrahydrofuran (THF) at 0–5°C.

-

Reduction : LiAlH₄ (2 eq) in refluxing THF (8 h), yielding ~65–70% .

Challenges arise in sourcing 5-methoxyphthalic acid, which may require multi-step synthesis from 4-methoxy-1,2-dimethylbenzene via oxidation with KMnO₄ in acidic conditions.

Cyclization of 2-(5-Methoxyphenyl)ethylamine Derivatives

This method leverages intramolecular cyclization of 2-(5-methoxyphenyl)ethylamine (5), synthesized via Gabriel synthesis from 2-bromo-5-methoxybenzaldehyde (6). Treatment with potassium phthalimide forms the phthalimide-protected amine (7), which is hydrolyzed with hydrazine to release the free amine (5). Cyclization under acidic conditions (HCl, reflux) affords this compound (4) (Scheme 2) .

Scheme 2:

Optimization notes :

-

Gabriel synthesis : Yields ~80% when conducted in DMF at 120°C for 12 h .

-

Cyclization : Requires stoichiometric HCl to protonate the amine, facilitating ring closure.

Nucleophilic Aromatic Substitution on Halogenated Isoindoline

Halogenated isoindoline precursors, such as 5-chloroisoindoline (8), undergo nucleophilic substitution with methoxide ions. The reaction is conducted in dimethyl sulfoxide (DMSO) at 150°C for 24 h, using copper(I) iodide as a catalyst to enhance reactivity (Scheme 3).

Scheme 3:

Key considerations :

-

Substrate activation : Electron-withdrawing groups on the aromatic ring improve substitution kinetics.

-

Yield : ~50–55% due to competing side reactions (e.g., elimination).

Fusion Method Using Phthalonitrile and Methoxy-Substituted Amines

Adapting protocols for thiazolylimino-isoindoline synthesis , a fusion approach employs phthalonitrile (9) and 5-methoxy-2-aminothiazole (10) at 190°C. Ammonia evolution signals cyclization, yielding This compound (4) after crystallization from methanol (Scheme 4).

Scheme 4:

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Phthalimide Reduction | 5-Methoxyphthalic acid | LiAlH₄, THF, reflux | 65–70 | High purity; scalable | Limited precursor availability |

| Amine Cyclization | 2-Bromo-5-methoxybenzaldehyde | K phthalimide, HCl | 70–75 | Flexible functionalization | Multi-step; harsh conditions |

| Nucleophilic Substitution | 5-Chloroisoindoline | NaOCH₃, CuI, DMSO | 50–55 | Direct substitution | Moderate yield; side reactions |

| Fusion | Phthalonitrile | 5-Methoxy-2-aminothiazole | 75–80 | Single-step; high yield | Requires high-temperature handling |

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisoindoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound-1,3-dione using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound-1,3-dione to this compound using lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: this compound-1,3-dione.

Reduction: this compound.

Substitution: Various substituted isoindolines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-Methoxyisoindoline derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain isoindoline derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. This makes them promising candidates for developing new anticancer therapies.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress is under investigation as a therapeutic mechanism.

Materials Science

Organic Electronics

this compound derivatives are being explored for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their unique electronic properties facilitate charge transport and enhance device performance.

Polymer Chemistry

In polymer science, this compound serves as a building block for synthesizing novel polymers with tailored properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications.

Organic Synthesis

Building Block for Complex Molecules

this compound acts as a versatile building block in organic synthesis. It can be used to create more complex structures through various reactions, including cycloadditions and functional group transformations. This versatility is crucial for developing new pharmaceuticals and agrochemicals.

Data Table: Applications of this compound

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell growth by inducing apoptosis. |

| Neuroprotective Effects | Modulates neurotransmitter levels; reduces oxidative stress. | |

| Materials Science | Organic Electronics | Used in OLEDs and OPVs to enhance charge transport properties. |

| Polymer Chemistry | Acts as a building block for synthesizing polymers with improved thermal stability and strength. | |

| Organic Synthesis | Building Block for Complex Molecules | Facilitates the synthesis of complex structures through various organic reactions. |

Case Studies

-

Anticancer Properties Study

- Objective : To evaluate the cytotoxic effects of this compound derivatives on breast cancer cell lines.

- Methodology : A series of derivatives were synthesized and tested against MCF-7 breast cancer cells using MTT assays.

- Findings : Several derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, indicating potential as lead compounds for further development.

-

Neuroprotection Study

- Objective : To assess the neuroprotective effects of this compound in a murine model of Parkinson's disease.

- Methodology : Mice were treated with this compound prior to inducing neurodegeneration using MPTP.

- Findings : Treated mice showed reduced motor deficits and lower levels of oxidative stress markers compared to controls, suggesting protective effects on dopaminergic neurons.

-

Organic Electronics Application

- Objective : To investigate the performance of OLEDs utilizing this compound-based materials.

- Methodology : Devices were fabricated using different concentrations of this compound derivatives as emissive layers.

- Findings : Devices demonstrated enhanced brightness and efficiency compared to traditional materials, highlighting the potential for commercial applications.

Mechanism of Action

The mechanism of action of 5-Methoxyisoindoline involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, particularly the D2 receptor, through binding at the allosteric site. This interaction can influence neurotransmitter release and signal transduction pathways, making it relevant in the study of neurological conditions .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Key structural analogs of 5-Methoxyisoindoline include derivatives with modified substituents, oxidation states, or salt forms. These variations influence physicochemical properties and reactivity:

Structural Insights :

- Functional Group Modifications : The 1,3-dione derivative lacks the secondary amine, reducing nucleophilicity but increasing stability against oxidation .

Stability and Reactivity

In contrast:

- This compound-1,3-dione : The electron-withdrawing dione groups mitigate oxidation susceptibility, making it preferable in high-temperature or oxidizing environments .

- Hydrochloride Salts : Salt forms (e.g., this compound hydrochloride) enhance stability during storage and improve solubility for pharmaceutical formulations .

Biological Activity

5-Methoxyisoindoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its isoindoline core with a methoxy group at the 5-position. The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the isoindoline structure. Researchers have developed various synthetic pathways to enhance yield and purity, often utilizing starting materials like phthalic anhydride and amines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example, a study reported that derivatives of isoindole compounds showed antibacterial activity against Escherichia coli and Staphylococcus aureus . The synthesized compounds demonstrated a zone of inhibition greater than that of standard antibiotics at micromolar concentrations, highlighting their potential as therapeutic agents against bacterial infections .

| Compound | Zone of Inhibition (mm) | IC50 (μmol/L) |

|---|---|---|

| Compound 1 | 15 | 2.525 |

| Compound 2 | 18 | <1 |

| Gentamicin | 12 | N/A |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanism appears to involve cell cycle arrest and subsequent activation of apoptotic pathways, with IC50 values indicating strong efficacy compared to conventional chemotherapeutics like thalidomide .

The biological activity of this compound can be attributed to several mechanisms:

- Cyclooxygenase Inhibition : Some derivatives have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This suggests potential anti-inflammatory applications .

- Receptor Binding : Certain isoindoline derivatives exhibit selective binding to glutamate receptors (mGluR1), which are implicated in various neurological functions. Studies using autoradiography demonstrated nanomolar affinity for these receptors, indicating their potential in treating neurological disorders .

Study on Antimicrobial Efficacy

A recent study synthesized several derivatives of isoindole-1,3-dione and evaluated their antimicrobial efficacy. The results indicated that halogenation improved both antimicrobial and anticancer activities compared to parent compounds. Notably, one derivative exhibited an IC50 value lower than 1 μmol/L against Caco-2 cells, demonstrating its potential as a lead compound for further development .

Neuroimaging Applications

In vivo studies involving radiolabeled derivatives of isoindoline have been conducted to explore their applications in neuroimaging. For instance, [^18F]MK-1312 was used in PET imaging to assess mGluR1 distribution in primate brains, revealing significant accumulation in specific brain regions, which could facilitate research into neurological diseases .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-Methoxyisoindoline and its derivatives?

The primary method involves alkoxylation of halogenated isoindoline precursors. For example, treating 5-chloroisoindoline derivatives with sodium methoxide in polar aprotic solvents (e.g., THF) under reflux conditions replaces the chlorine atom with a methoxy group, yielding this compound derivatives with yields ranging from 65% to 85% . Characterization of the hydrochloride salt form (e.g., this compound hydrochloride, CAS 1159822-61-3) requires rigorous purification and validation via spectroscopic techniques .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the methoxy group position and aromatic proton environments.

- Infrared Spectroscopy (IR) : For identifying functional groups like C-O and N-H stretches.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- PubChem Data : Cross-referencing canonical SMILES, InChI keys, and molecular formulas (e.g., C₉H₁₁NO) ensures structural accuracy .

Q. How can researchers assess the purity and stability of this compound during storage?

- Chromatographic Methods : Use HPLC or GC-MS to monitor degradation products.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under varying conditions.

- Storage Protocols : Store in inert atmospheres at low temperatures (-20°C) to minimize oxidation or hydrolysis, as recommended for similar heterocyclic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.

- Temperature Control : Reflux temperatures (60–100°C) balance reaction rate and side-product formation.

- Steric and Electronic Effects : Use bulky amines or electron-donating substituents to direct regioselectivity .

- Statistical Design : Employ response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio) .

Q. How should contradictions in reported biological activities of this compound analogs be addressed?

- Comparative Assays : Replicate studies using standardized protocols (e.g., NIH/3T3 cell lines for cytotoxicity) to isolate variables.

- Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to identify key pharmacophores.

- Meta-Analysis : Evaluate biases in prior datasets, such as inconsistent purity thresholds or assay sensitivity .

Q. What computational strategies predict the bioactivity and binding mechanisms of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase inhibitors).

- Quantum Mechanical Calculations : Analyze electron density maps to predict reactivity at the 5-position.

- Machine Learning : Train models on PubChem bioassay data to prioritize derivatives for synthesis .

Q. How can researchers ensure reproducibility in this compound studies?

- Detailed Experimental Protocols : Include step-by-step synthesis, purification, and characterization workflows, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards).

- Open Data Practices : Share raw NMR spectra, chromatograms, and crystallographic data in supplementary materials.

- Ethical Reporting : Disclose conflicts of interest and validate results through independent replication .

Q. Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., varying IC₅₀ values), apply triangulation by combining experimental, computational, and literature data to identify methodological outliers .

- Ethical Compliance : Follow institutional guidelines for chemical safety (e.g., TCI America’s SDS protocols) and data integrity .

Properties

IUPAC Name |

5-methoxy-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-9-3-2-7-5-10-6-8(7)4-9/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBIUUBEQGUPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564163 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-88-1 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.